molecular formula C23H25ClFN5O B4057384 N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide

N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide

Cat. No.: B4057384
M. Wt: 441.9 g/mol
InChI Key: OPPWEDYAGIUNOB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide is a useful research compound. Its molecular formula is C23H25ClFN5O and its molecular weight is 441.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.1731663 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study focused on the synthesis and antitumor activity of novel pyrimidinyl pyrazole derivatives, including compounds with structural similarities to N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide. These compounds demonstrated potent cytotoxicity against several tumor cell lines and showed significant in vitro and in vivo antitumor activities. Particularly, derivatives with the 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups exhibited remarkable antitumor properties without causing undesirable effects in mice (Naito et al., 2005).

Aurora Kinase Inhibition

Another research area involves Aurora kinase inhibitors, which are crucial in cancer treatment. Compounds structurally related to this compound have been identified as potential Aurora kinase inhibitors. These inhibitors can play a significant role in treating various cancers by targeting the Aurora A kinase, suggesting their utility in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Neuropharmacological Effects

The effects of sigma receptor ligands, including compounds with similar structural characteristics to this compound, on cognitive dysfunction induced by phencyclidine (PCP) in rats have been investigated. These studies suggest that sigma receptor ligands can significantly mitigate PCP-induced cognitive deficits, highlighting their potential therapeutic applications in neuropharmacology (Ogawa et al., 1994).

Antimicrobial and Antiparasitic Activity

Research into the antimicrobial and antiparasitic activities of aryl piperazine and pyrrolidine derivatives, which share structural similarities with this compound, has revealed these compounds' efficacy against Plasmodium falciparum. The findings indicate the critical role of specific substituents for antiparasitic activity, contributing to the development of new treatments for malaria (Mendoza et al., 2011).

Dopamine Receptor Agonism

Compounds within the same structural class as this compound have been identified as selective and potent agonists at 5-HT1A receptors, showing significant potential for treating depression and anxiety. This research underscores the importance of specific structural features for achieving desired pharmacological effects, paving the way for the development of new therapeutic agents (Vacher et al., 1999).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[1-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN5O/c24-20-15-18(5-6-21(20)25)28-22(31)7-4-17-8-13-29(14-9-17)16-19-3-1-12-30(19)23-26-10-2-11-27-23/h1-3,5-6,10-12,15,17H,4,7-9,13-14,16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPWEDYAGIUNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CN3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.